molecular formula C9H8IN B1609739 4-iodo-6-methyl-1H-indole CAS No. 885522-28-1

4-iodo-6-methyl-1H-indole

Cat. No. B1609739
CAS RN: 885522-28-1
M. Wt: 257.07 g/mol
InChI Key: ITOSEVMXVPERCO-UHFFFAOYSA-N
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Description

4-iodo-6-methyl-1H-indole is a chemical compound with the following molecular formula: C9H8IN . It belongs to the indole family, which is a significant heterocyclic system found in natural products, drugs, and proteins (such as tryptophan) . This compound exhibits various biological properties and has attracted attention due to its potential applications in treating cancer cells, microbial infections, and other disorders .


Synthesis Analysis

The synthesis of 4-iodo-6-methyl-1H-indole involves various methods. For instance, one approach begins with 2-methyl-3-nitroaniline (428), which reacts with sodium nitrite (NaNO2) and potassium iodide (KI) to yield 1-iodo-2-methyl-3-nitrobenzene (429) . Further optimization and exploration of novel synthetic routes are essential for efficient production.


Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations. For instance, it can undergo Fischer indolization or N-alkylation reactions to form different derivatives . Further exploration of its reactivity and functional group modifications is crucial.

Future Directions

: Source : Source

properties

IUPAC Name

4-iodo-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOSEVMXVPERCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444801
Record name 4-iodo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-6-methyl-1H-indole

CAS RN

885522-28-1
Record name 4-iodo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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